METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE
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Overview
Description
METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Future Directions
Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, the future directions in the field of quinoline derivatives like “Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate” could involve the development of greener and more sustainable synthesis methods.
Mechanism of Action
Target of Action
Quinoline derivatives, such as “Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate”, are often studied for their potential antimicrobial, antifungal, and antitumor activities
Mode of Action
Many quinoline derivatives are known to interact with dna or rna, disrupting the normal function of cells .
Biochemical Pathways
Without specific studies, it’s hard to say which biochemical pathways “Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate” might affect. Quinoline derivatives can often interfere with dna synthesis or other cellular processes .
Result of Action
If it acts like other quinoline derivatives, it could potentially have antimicrobial, antifungal, or antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.
Attachment of the Chlorophenyl Moiety: The chlorophenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol and a suitable base for methoxy substitution; palladium catalyst and boronic acid for chlorophenyl substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-[(3-CHLOROPHENYL)METHOXY]BENZOATE: Similar in structure but lacks the quinoline core.
4-METHOXYQUINOLINE: Contains the quinoline core but lacks the chlorophenyl moiety.
3-CHLOROQUINOLINE: Contains the quinoline core and chlorophenyl moiety but lacks the methoxy group.
Uniqueness
METHYL 4-[(3-CHLOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is unique due to the combination of its quinoline core, methoxy group, and chlorophenyl moiety
Properties
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(14-7-2-3-8-15(14)20-16)23-11-12-5-4-6-13(19)9-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMJKYHPHZWMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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